molecular formula C17H11Cl2N5O B2791200 3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-20-8

3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2791200
CAS RN: 892481-20-8
M. Wt: 372.21
InChI Key: PFNNJKSCUJHDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as CCT007093 and is a small molecule inhibitor of protein kinases.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing its activity. This leads to the inhibition of downstream signaling pathways and cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is inhibited. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the sensitivity of cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one in lab experiments is its potency as a protein kinase inhibitor. It is also relatively easy to synthesize and purify. However, one of the limitations is that it may have off-target effects on other kinases, leading to unintended consequences.

Future Directions

There are many potential future directions for the use of 3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one in scientific research. One direction is the development of more specific inhibitors for individual protein kinases. Another direction is the exploration of its potential use in combination with other therapies, such as immunotherapy. Additionally, further research is needed to understand its effects on normal cells and tissues, as well as its potential for toxicity.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves a series of chemical reactions. The starting materials for the synthesis are 3-chlorobenzonitrile and 4-chlorobenzylamine. The reaction involves the formation of a triazole ring and a pyrimidine ring. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various protein kinases, including checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). These kinases play important roles in DNA damage response and cell cycle regulation.

properties

IUPAC Name

3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-12-6-4-11(5-7-12)9-23-10-20-16-15(17(23)25)21-22-24(16)14-3-1-2-13(19)8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNNJKSCUJHDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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